molecular formula C19H22N2O3 B5199620 N-[1-[(tert-butylamino)carbonyl]-2-(2-furyl)vinyl]-4-methylbenzamide

N-[1-[(tert-butylamino)carbonyl]-2-(2-furyl)vinyl]-4-methylbenzamide

Cat. No.: B5199620
M. Wt: 326.4 g/mol
InChI Key: RGTKWYCDBPTZGV-VBKFSLOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-[(tert-butylamino)carbonyl]-2-(2-furyl)vinyl]-4-methylbenzamide, also known as Boc-furan-2-yl-4-methylbenzamide, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of N-[1-[(tert-butylamino)carbonyl]-2-(2-furyl)vinyl]-4-methylbenzamideyl-4-methylbenzamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. Specifically, N-[1-[(tert-butylamino)carbonyl]-2-(2-furyl)vinyl]-4-methylbenzamideyl-4-methylbenzamide has been shown to inhibit the activity of histone deacetylase (HDAC), which is an enzyme that plays a key role in the regulation of gene expression. By inhibiting HDAC activity, N-[1-[(tert-butylamino)carbonyl]-2-(2-furyl)vinyl]-4-methylbenzamideyl-4-methylbenzamide may alter the expression of genes involved in cancer cell growth and proliferation, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-[1-[(tert-butylamino)carbonyl]-2-(2-furyl)vinyl]-4-methylbenzamideyl-4-methylbenzamide has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, N-[1-[(tert-butylamino)carbonyl]-2-(2-furyl)vinyl]-4-methylbenzamideyl-4-methylbenzamide has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to be a major contributor to the pathogenesis of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-[(tert-butylamino)carbonyl]-2-(2-furyl)vinyl]-4-methylbenzamideyl-4-methylbenzamide in lab experiments is its potential as a lead compound for the development of anticancer agents. This compound has been shown to exhibit cytotoxic activity against various cancer cell lines, and its mechanism of action has been studied extensively. However, one limitation of using N-[1-[(tert-butylamino)carbonyl]-2-(2-furyl)vinyl]-4-methylbenzamideyl-4-methylbenzamide in lab experiments is its potential toxicity, as it has been shown to exhibit cytotoxic activity against both cancer and normal cells.

Future Directions

There are several future directions for research on N-[1-[(tert-butylamino)carbonyl]-2-(2-furyl)vinyl]-4-methylbenzamideyl-4-methylbenzamide. One direction is the development of more potent analogs of this compound for use as anticancer agents. Another direction is the study of the mechanism of action of N-[1-[(tert-butylamino)carbonyl]-2-(2-furyl)vinyl]-4-methylbenzamideyl-4-methylbenzamide in more detail, particularly its interaction with HDAC enzymes. Additionally, further research is needed to determine the safety and toxicity of N-[1-[(tert-butylamino)carbonyl]-2-(2-furyl)vinyl]-4-methylbenzamideyl-4-methylbenzamide in vivo, as well as its potential applications in the treatment of Alzheimer's disease.

Synthesis Methods

N-[1-[(tert-butylamino)carbonyl]-2-(2-furyl)vinyl]-4-methylbenzamideyl-4-methylbenzamide can be synthesized using various methods, including the Suzuki coupling reaction, Heck coupling reaction, and Sonogashira coupling reaction. The Suzuki coupling reaction involves the reaction of 4-methylbenzeneboronic acid with furan-2-boronic acid in the presence of a palladium catalyst and a base. The resulting product is then reacted with Boc-anhydride to form N-[1-[(tert-butylamino)carbonyl]-2-(2-furyl)vinyl]-4-methylbenzamideyl-4-methylbenzamide. The Heck coupling reaction involves the reaction of 4-methylbromobenzene with furan-2-yl-acrylic acid in the presence of a palladium catalyst and a base. The resulting product is then reacted with Boc-anhydride to form N-[1-[(tert-butylamino)carbonyl]-2-(2-furyl)vinyl]-4-methylbenzamideyl-4-methylbenzamide. The Sonogashira coupling reaction involves the reaction of 4-methyliodobenzene with furan-2-yl-acetylene in the presence of a palladium catalyst and a base. The resulting product is then reacted with Boc-anhydride to form N-[1-[(tert-butylamino)carbonyl]-2-(2-furyl)vinyl]-4-methylbenzamideyl-4-methylbenzamide.

Scientific Research Applications

N-[1-[(tert-butylamino)carbonyl]-2-(2-furyl)vinyl]-4-methylbenzamideyl-4-methylbenzamide has potential applications in medicinal chemistry, particularly in the development of anticancer agents. Studies have shown that N-[1-[(tert-butylamino)carbonyl]-2-(2-furyl)vinyl]-4-methylbenzamideyl-4-methylbenzamide exhibits cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, N-[1-[(tert-butylamino)carbonyl]-2-(2-furyl)vinyl]-4-methylbenzamideyl-4-methylbenzamide has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to be a major contributor to the pathogenesis of Alzheimer's disease.

Properties

IUPAC Name

N-[(Z)-3-(tert-butylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-13-7-9-14(10-8-13)17(22)20-16(12-15-6-5-11-24-15)18(23)21-19(2,3)4/h5-12H,1-4H3,(H,20,22)(H,21,23)/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGTKWYCDBPTZGV-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CO2)/C(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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